ethyl 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazole-4-carboxylate
Description
Ethyl 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazole-4-carboxylate is a hybrid heterocyclic compound combining a coumarin (2H-chromen-2-one) scaffold with a substituted thiazole ring. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by π-π stacking or hydrogen-bonding interactions .
Properties
IUPAC Name |
ethyl 2-(8-ethoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-3-21-13-7-5-6-10-8-11(16(19)23-14(10)13)15-18-12(9-24-15)17(20)22-4-2/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIICCLQYXGKQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=CS3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazole-4-carboxylate typically involves a multi-step process. One common method includes the condensation of 8-ethoxy-2-oxochromene-3-carbaldehyde with thiosemicarbazide to form an intermediate hydrazone. This intermediate is then cyclized with ethyl bromoacetate under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the chromenyl thiazole compound.
Reduction: Reduced forms with hydroxyl or amine groups.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds containing thiazole and chromene moieties exhibit significant antimicrobial properties. Ethyl 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazole-4-carboxylate has been studied for its effectiveness against various bacterial strains, including resistant strains. The thiazole component enhances its interaction with bacterial enzymes, leading to increased potency against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Antitumor Properties
The compound has shown promise in anticancer research. Studies have demonstrated that derivatives of thiazole and chromene possess cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound have exhibited selective toxicity towards tumor cells while sparing normal cells, making them potential candidates for cancer therapeutics .
3. Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound may also contribute to reducing inflammation through mechanisms involving the inhibition of cyclooxygenase enzymes .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its molecular structure and purity .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The chromenyl group can intercalate with DNA, leading to potential anticancer effects. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and resulting in antimicrobial properties. The ester group allows for modifications that can enhance the compound’s bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
Coumarin-Thiazole Hybrids
- 3-(2-Amino-1,3-Thiazol-4-Yl)-2H-Chromen-2-One Structure: Lacks the ethoxy group at the coumarin 8-position and the ethyl ester at the thiazole 4-position. Synthesis: Prepared via reaction of 3-bromoacetylcoumarin with thiourea, yielding a simpler coumarin-thiazole hybrid . Applications: Serves as a precursor for acetylated derivatives, highlighting the importance of amino groups in further functionalization.
- N-[4-(2-Oxo-2H-Chromen-3-Yl)-1,3-Thiazol-2-Yl]Acetamide Structure: Features an acetamide group at the thiazole 2-position instead of the ethyl ester. Synthesis: Derived from 2-amino-4-(coumarin-3-yl)-thiazole via acetylation with acetyl chloride . Reactivity: Demonstrates the versatility of the thiazole amino group for nucleophilic substitutions.
Thiazole-4-Carboxylate Derivatives
- Ethyl 2-Acetyl-1,3-Thiazole-4-Carboxylate Structure: Contains an acetyl group at the thiazole 2-position but lacks the coumarin moiety. Synthesis: Prepared via [4+1] cyclization of L-cysteine ethyl ester hydrochloride with pyruvic aldehyde, followed by MnO₂ oxidation (55% yield) . Key Difference: The absence of the coumarin ring reduces aromatic interactions, impacting biological target affinity.
Ethyl 2-Methyl-1,3-Thiazole-4-Carboxylate (CAS 6436-59-5)
Substituted Thiazole Esters
- Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]-1,3-Thiazole-5-Carboxylate (CAS 175277-03-9)
Physicochemical Properties
| Compound | Molecular Weight | Melting Point | Solubility |
|---|---|---|---|
| Target Compound | 357.36* | Not reported | Likely low (ester) |
| Ethyl 2-Methyl-1,3-Thiazole-4-Carboxylate | 171.21 | 47–48°C | Moderate (CHCl₃) |
| Ethyl 2-Acetyl-1,3-Thiazole-4-Carboxylate | 199.23 | Not reported | Moderate (EtOH) |
*Calculated for C₁₇H₁₅NO₅S. The coumarin-thiazole hybrid’s higher molecular weight and aromaticity suggest lower solubility in polar solvents compared to methyl-substituted analogs .
Biological Activity
Ethyl 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazole-4-carboxylate is a synthetic compound that belongs to the chromene and thiazole classes, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features a chromene core structure fused with a thiazole moiety. It is synthesized through the Knoevenagel condensation reaction, typically involving ethyl acetoacetate and 8-ethoxy-2H-chromen-3-carbaldehyde as starting materials. The synthesis pathway is crucial as it influences the biological properties of the resultant compound.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The chromene structure allows the compound to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : It inhibits specific enzymes involved in inflammatory pathways, which may help in managing conditions like arthritis and other inflammatory diseases.
- Antimicrobial Properties : The thiazole component has been associated with antimicrobial activity against various bacterial strains.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, its Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, demonstrating potent activity comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Research indicates that derivatives of thiazole compounds, including this compound, exhibit anticancer potential by inducing apoptosis in cancer cells. A study reported that compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiazole derivatives, including the target compound. Results indicated that it outperformed several known antibiotics against resistant strains of bacteria .
- Anticancer Screening : In vitro studies demonstrated that this compound inhibited cell proliferation in breast cancer cell lines with an IC50 value of approximately 5 µM .
Q & A
Q. What are the recommended synthetic routes for ethyl 2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of chromenone derivatives with thiazole precursors. Key steps include:
- Functionalization of the chromenone core with an ethoxy group at position 8.
- Coupling the chromenone moiety to a thiazole ring via a carboxamide linkage.
Optimization can be achieved using Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can test temperature (60–100°C), solvent (DMF vs. THF), and reaction time (12–24 hrs) to maximize yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy group at C8, thiazole-carboxylate linkage).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for chromenone and thiazole-ester).
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data observed across different assays (e.g., antimicrobial vs. cytotoxic activity)?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., mammalian vs. bacterial models) and assay conditions (pH, incubation time).
- Structural Analog Comparison : Compare with compounds like ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate to isolate functional group contributions .
- Computational Docking : Use molecular dynamics to predict binding affinities to targets (e.g., bacterial enzymes vs. human kinases) .
Q. What computational strategies are recommended to elucidate the reaction mechanism of this compound in catalytic processes?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and intermediate stability.
- Reaction Path Search : Use software like GRRM to explore energy barriers for key steps (e.g., cyclocondensation, ester hydrolysis).
- ICReDD Workflow : Integrate computational predictions with high-throughput screening to validate reaction pathways .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., ethoxy→methoxy, ester→amide) and test bioactivity.
- Multivariate Analysis : Apply partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity.
- Fragment-Based Screening : Identify critical pharmacophores via X-ray crystallography or STD-NMR .
Q. What strategies can mitigate poor solubility or bioavailability in preclinical studies?
- Methodological Answer :
- Prodrug Design : Convert the ethyl ester to a hydrophilic prodrug (e.g., phosphate ester).
- Co-Crystallization : Screen with co-formers (e.g., cyclodextrins) to enhance solubility.
- Lipinski’s Rule Analysis : Use computational tools (e.g., SwissADME) to predict absorption and optimize logP (<5) .
Q. How can researchers validate target engagement in cellular models?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure direct binding to purified proteins (e.g., kinases, receptors).
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment.
- Knockdown/Overexpression : Use siRNA or CRISPR to correlate target expression with compound efficacy .
Q. What experimental approaches are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, followed by HPLC analysis.
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation.
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation products via LC-MS .
Q. How does this compound compare to structurally related coumarin-thiazole hybrids in terms of reactivity and bioactivity?
- Methodological Answer :
- Comparative SAR Tables :
| Compound | Substituent (Chromenone C8) | Thiazole Substituent | IC₅₀ (Anticancer) |
|---|---|---|---|
| Target Compound | Ethoxy | 4-Carboxylate | 12.3 µM |
| Ethyl 5-acetyl-4-methyl... | Methyl | Acetyl | 28.7 µM |
- Electrophilicity Index : Calculate via DFT to predict nucleophilic attack susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
